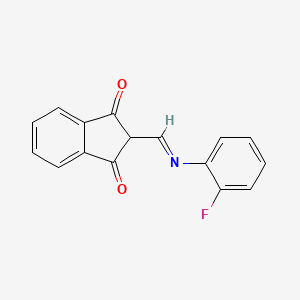
2-(2-Fluorophenyl)aminomethyleneindane-1,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Fluorophenyl)aminomethyleneindane-1,3-dione, also known as FL-41, is a chemical compound that has been widely used in scientific research. It is a fluorescent dye that has been used in various applications, including in the field of neuroscience. The purpose of
Applications De Recherche Scientifique
Photocyclization Studies
Research into the photochemical behavior of halo-substituted 1,3-diarylpropan-1,3-diones, including those with fluorophenyl groups, reveals the pathway of cyclization to flavones under specific conditions. The study by Košmrlj and Šket (2007) found that while 2-fluoro derivatives of 1,3-diarylpropan-1,3-diones were photostable, 2-chloro-2-fluoro derivatives led to the formation of 3-fluoroflavones, indicating the role of fluorine in affecting the photocyclization outcome. This suggests potential applications in synthesizing fluorinated flavone compounds, which are of interest due to their pharmaceutical properties (Košmrlj & Šket, 2007).
Antimicrobial Activity
The antimicrobial properties of derivatives of 2-(2-Fluorophenyl)aminomethyleneindane-1,3-dione have been explored in various studies. Ghorab et al. (2017) synthesized a series of derivatives showing significant antibacterial and antifungal activities, pointing towards the potential application of these compounds in developing new antimicrobial agents. The study highlighted the importance of the structural modification of the core compound to enhance its biological activity (Ghorab, Soliman, Alsaid, & Askar, 2017).
Molluscicidal Activity
Compounds derived from 2-(2-Fluorophenyl)aminomethyleneindane-1,3-dione have been evaluated for their molluscicidal potential against snails responsible for transmitting Bilharziasis diseases. Al-Romaizan, Makki, and Abdel-Rahman (2014) demonstrated that fluorine/phosphorus-substituted derivatives exhibit significant activity, suggesting their application in controlling snail populations to combat schistosomiasis (Al-Romaizan, Makki, & Abdel-Rahman, 2014).
Mécanisme D'action
Target of Action
It is known that indole derivatives, which share a similar structure, bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Isoindolines and isoindoline-1,3-dione, which are structurally similar, have been found to modulate the dopamine receptor d3 . This suggests that 2-(2-Fluorophenyl)aminomethyleneindane-1,3-dione might interact with its targets in a similar manner, leading to changes in the receptor’s activity.
Biochemical Pathways
Indole derivatives are known to influence a variety of pathways due to their broad-spectrum biological activities . For instance, they have been found to exhibit antiviral activity by inhibiting viral replication .
Result of Action
Based on the known effects of similar compounds, it may be hypothesized that this compound could have a range of effects, depending on the specific receptors it interacts with and the pathways it influences .
Propriétés
IUPAC Name |
2-[(2-fluorophenyl)iminomethyl]indene-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10FNO2/c17-13-7-3-4-8-14(13)18-9-12-15(19)10-5-1-2-6-11(10)16(12)20/h1-9,12H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGIHRADPDNYNIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(C2=O)C=NC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(2-Fluorophenyl)iminomethyl]indene-1,3-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

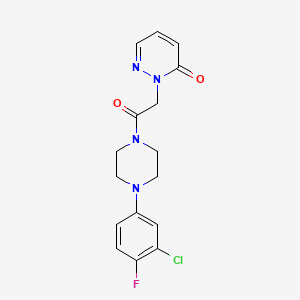
![2-chloro-N-{1-[4-(2-methylpropyl)phenyl]ethyl}pyridine-4-carboxamide](/img/structure/B2932509.png)
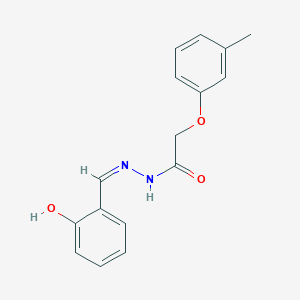
![7-[(4-Chlorophenyl)methyl]-8-hydrazinyl-1,3-dimethylpurine-2,6-dione](/img/no-structure.png)
![2-[(4-Methoxy-3-nitrophenyl)formamido]acetic acid](/img/structure/B2932513.png)
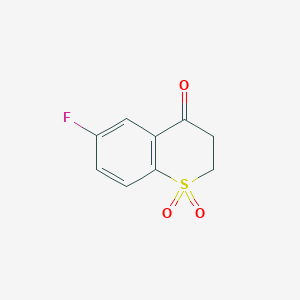
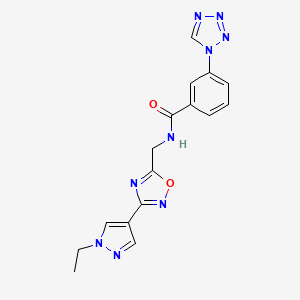
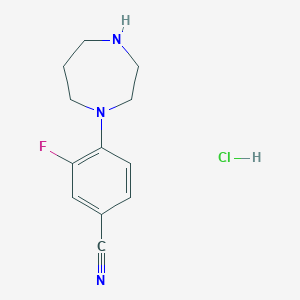
![(E)-2-cyano-3-(4-methylanilino)-N-[3-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2932520.png)
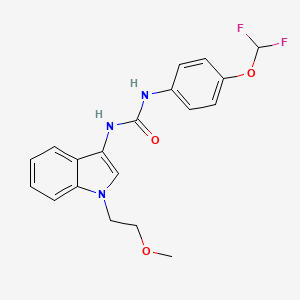
![2-([1,1'-biphenyl]-4-yl)-N-(2-methoxy-2-(thiophen-3-yl)ethyl)acetamide](/img/structure/B2932524.png)
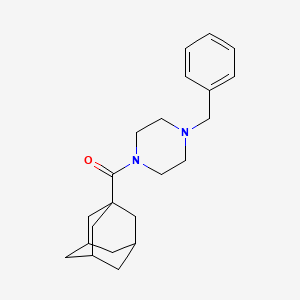
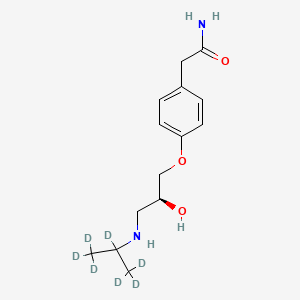
![3-(3,4-Dimethoxyphenyl)-7-[(4-fluorophenyl)methoxy]chromen-4-one](/img/structure/B2932528.png)